2,4'-Dinitrodiphenylmethane

Description

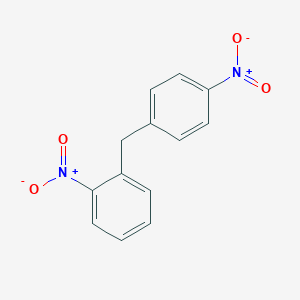

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-nitro-2-[(4-nitrophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-14(17)12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLMICLDWFELRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2,4 Dinitrodiphenylmethane and Isomers

Electron Transfer and Carbon Acid Properties

The electron-withdrawing nature of the two nitro groups in dinitrodiphenylmethane isomers enhances the acidity of the hydrogen atoms on the methylene (B1212753) bridge, facilitating the formation of carbanions and radical-anions.

The acidity of the methylene bridge in dinitrodiphenylmethane isomers is a critical factor in their reactivity. While specific pKa values for 2,4'-dinitrodiphenylmethane are not extensively documented in the provided search results, the acidity of related compounds provides valuable context. For instance, the pKa of 4,4'-dinitrodiphenylmethane (B168056) has been utilized as a reference for determining the acidity of other carbon acids. psu.edu The acidity of these compounds is known to be significantly dependent on the solvent system. cdnsciencepub.com Studies have shown that increasing the number of nitro groups on the phenyl rings enhances the acidity, although steric factors can also play a role. researchgate.net For example, the acidity of dinitrodiphenylmethanes is influenced by the ability of the two phenyl rings to achieve coplanarity in the resulting anion. researchgate.net

Table 1: pKa Values of Related Carbon Acids

| Compound | pKa | Solvent/Method | Reference |

| 4,4'-Dinitrodiphenylmethane | Used as reference | Aqueous and methanolic DMSO solutions | psu.edu |

| 2,4-Dinitrotoluene | ~16 | Water (estimated) | psu.edu |

The presence of the electron-withdrawing nitro groups facilitates the removal of a proton from the methylene bridge by a base, leading to the formation of a carbanion. libretexts.org The stability of this carbanion is a key aspect of the chemical properties of dinitrodiphenylmethanes. The negative charge on the carbanion is delocalized through resonance into the nitro-substituted phenyl rings, which contributes to its stabilization. funaab.edu.ng

High-resolution NMR spectroscopy has been employed to study the formation of carbanions from nitrophenylmethanes in the presence of a base like sodium methoxide (B1231860) in hexamethylphosphoramide (B148902) (HMP). cdnsciencepub.com These studies confirm that the anions are formed through simple proton loss. cdnsciencepub.com The stability of these carbanions can be influenced by steric factors that may prevent the two phenyl rings from achieving coplanarity, which would affect the extent of charge delocalization. researchgate.net

In less basic conditions, where the dinitrodiphenylmethane is only partially dissociated, an electron transfer can occur from the carbanion to a neutral molecule of the nitro compound. cdnsciencepub.com This process results in the formation of radical-anions. cdnsciencepub.com The generation of these radical-anions has been observed through UV-visible and NMR spectroscopy. cdnsciencepub.com The presence of radical-anions can lead to spectral shifts that are often solvent-dependent. cdnsciencepub.com The formation of these paramagnetic species can also cause significant broadening of NMR signals. cdnsciencepub.com

Nitroaromatic compounds, in general, are known to generate reactive oxygen species such as superoxide (B77818) radical anions. e-journals.in While not directly detailing the characterization of the this compound radical-anion, the literature on related compounds provides insight into the methods used, such as monitoring transient absorption bands via laser flash photolysis. nih.gov

The solvent plays a crucial role in the formation and stability of carbanions derived from dinitrodiphenylmethanes. cdnsciencepub.com In highly basic solvent systems like hexamethylphosphoramide (HMP) with a base, simple carbanion formation through proton loss is favored. cdnsciencepub.com However, in less basic systems, such as those containing dimethyl sulfoxide (B87167) (DMSO), side reactions, including the formation of radical-anions, become more prominent. cdnsciencepub.com

The observed pKa values and UV spectral characteristics of these carbon acids are markedly solvent-dependent. cdnsciencepub.com This is partly attributed to the varying degrees of radical-anion formation in different solvents. cdnsciencepub.com The use of dipolar aprotic solvents like DMSO can favor the stabilization of carbanions through polarizability effects. psu.edu Conversely, the presence of water can disrupt intramolecular hydrogen bonding and influence the fragmentation pathways of related radical anions. nih.gov

Oxidation and Reduction Reactions

The dinitrodiphenylmethane structure can undergo both oxidation and reduction reactions, with the methylene bridge being a key site for oxidation.

The methylene bridge of dinitrodiphenylmethane isomers can be oxidized to a carbonyl group, yielding the corresponding dinitrobenzophenones. A common method for this transformation is the use of chromium trioxide (CrO3) in acetic acid (HOAc). While the search results mention the oxidation of diphenylmethane (B89790) to benzophenone (B1666685) using nitric acid researchgate.net, and the oxidation of other diarylmethanes under similar conditions dss.go.th, specific details on the CrO3/HOAc oxidation of this compound are not explicitly provided. However, this is a standard oxidation reaction for converting a methylene group situated between two aromatic rings into a ketone. The nitration of diphenylmethane can produce a mixture of dinitro isomers, including this compound, which can then be subjected to oxidation. acs.orgacs.org

Reduction to Diaminodiphenylmethanes (e.g., Catalytic Hydrogenation)

The reduction of dinitrodiphenylmethanes to their corresponding diaminodiphenylmethanes is a crucial chemical transformation, primarily for the synthesis of monomers used in the production of high-performance polymers like polyimides and polyurethanes. nasa.govatamanchemicals.com Catalytic hydrogenation is a common and efficient method to achieve this reduction.

The general reaction involves the conversion of the two nitro groups (-NO₂) to amino groups (-NH₂) using hydrogen gas (H₂) in the presence of a metal catalyst. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the catalytic reduction of its isomers, such as 2,2'-dinitrodiphenylmethane and 4,4'-dinitrodiphenylmethane, provides significant insight into the process. nasa.goviucr.orgrsc.org

For instance, the reduction of 2,2'-dinitrodiphenylmethane to 2,2'-diaminodiphenylmethane has been successfully carried out using a 10% Palladium on carbon (Pd/C) catalyst in a low-pressure hydrogenator with ethyl acetate (B1210297) as the solvent. nasa.gov Similarly, the hydrogenation of 4,4'-dinitrodiphenylmethane is a key step in the production of 4,4'-diaminodicyclohexylmethane, an important industrial chemical. rsc.org The process for preparing 3,3'- or 3,4'-diaminodiphenylmethane also involves the reduction of the corresponding dinitrodiphenylmethane precursor. google.comgoogle.com These examples suggest that the catalytic hydrogenation of this compound to 2,4'-diaminodiphenylmethane would proceed under similar conditions.

Metal catalysts typically used for such reductions include palladium, platinum, nickel, rhodium, and ruthenium. google.com The choice of solvent can vary, with alcohols (methanol, ethanol), ethers (dioxane, tetrahydrofuran), and esters (ethyl acetate) being common options. google.com

Table 1: Conditions for Catalytic Hydrogenation of Dinitrodiphenylmethane Isomers

| Starting Material | Product | Catalyst | Solvent | Pressure | Reference |

| 2,2'-Dinitrodiphenylmethane | 2,2'-Diaminodiphenylmethane | 10% Pd/C | Ethyl Acetate | 50 psig | nasa.gov |

| 4,4'-Dinitrodiphenylmethane | 4,4'-Diaminodicyclohexylmethane | Pd0.5Ru0.5-PVP | Not specified | Not specified | rsc.org |

| Dinitrobenzophenone compounds | Diaminodiphenylmethane | Metal catalysts (Ni, Pd, Pt, etc.) | Alcohols, ethers, esters, etc. | Not specified | google.comgoogle.com |

Photochemical Reactions and Photoinduced Transformations

The photochemistry of dinitrodiphenylmethanes is complex and highly dependent on the surrounding environmental conditions, leading to a variety of transformation pathways and products.

Photolysis Mechanisms under Varying Environmental Conditions (e.g., Neutral, Acidic, Alkaline Media)

The photolysis mechanisms of dinitrodiphenylmethanes are significantly influenced by the solvent and the pH of the medium. While research on the 2,4'-isomer is limited, extensive studies on the 2,2'-dinitrodiphenylmethane and its derivatives offer valuable insights into the likely photochemical behavior.

In neutral media, such as isopropyl alcohol, the photolysis of 2,2'-dinitrodiphenylmethane derivatives is believed to proceed through an initial intramolecular hydrogen abstraction by the excited nitro group from the methylene bridge. This leads to the formation of a diradical intermediate, which can then undergo a series of cyclization and rearrangement reactions. researchgate.netresearchgate.net

Under acidic conditions (e.g., ethanolic sulfuric acid), the reaction pathway shifts. The protonation of the nitro group is thought to facilitate different cyclization routes, leading to the formation of benzisoxazole derivatives as the major products. researchgate.netresearchgate.net

In alkaline media, such as in the presence of triethylamine, the reaction pathways are again altered, favoring the formation of dibenzo[c,f] Current time information in Bangalore, IN.vulcanchem.comdiazepines. researchgate.netresearchgate.net The base is thought to influence the deprotonation steps of intermediates, directing the reaction towards different final products.

The photochemical reaction of 2,4'-dinitrodiphenylacetamide, a closely related compound, is noted to proceed via the triplet state, with the reaction rate being dependent on solvent polarity. rsc.org This suggests that the polarity of the medium plays a critical role in the stability and reactivity of the intermediates formed during photolysis.

Identification of Photoproducts and Reaction Intermediates (e.g., Dibenzo[c,f]Current time information in Bangalore, IN.vulcanchem.comdiazepines, Benzisoxazoles, Acridones)

The photolysis of dinitrodiphenylmethane isomers yields a diverse array of photoproducts, the formation of which is highly dependent on the reaction conditions. Studies on 2,2'-dinitrodiphenylmethane and its derivatives have identified several key classes of products. researchgate.netresearchgate.net

Dibenzo[c,f] Current time information in Bangalore, IN.vulcanchem.comdiazepin-11-one 5-oxides are often the major products when photolysis is carried out in neutral solvents like isopropyl alcohol. researchgate.net

3-(2'-Nitrophenyl)-2,1-benzisoxazoles are typically the main products under acidic conditions. researchgate.net

Acridones and N-hydroxyacridinones are also formed, likely through further transformations of initial photoproducts. researchgate.netresearchgate.net

Dibenzo[c,f] Current time information in Bangalore, IN.vulcanchem.comdiazepines have been observed when the irradiation is performed in an alkaline medium. researchgate.net

2,2'-Dinitrobenzophenones can be formed, particularly when the photolysis is conducted in a non-polar solvent like benzene (B151609). researchgate.netresearchgate.net

For the related compound, 2,4'-dinitrodiphenylacetamide, the major photoproduct identified is 3-nitrophenazine 5-oxide . rsc.org The reaction is proposed to proceed through an O-acylnitro derivative as an intermediate. rsc.org

Table 2: Major Photoproducts of Dinitrodiphenylmethane Derivatives under Different Conditions

| Starting Compound | Condition | Major Photoproduct(s) | Reference(s) |

| 5,5'-Dimethyl-2,2'-dinitrodiphenylmethane | Propan-2-ol (Neutral) | 2,9-Dimethyl-11H-dibenzo[c,f] Current time information in Bangalore, IN.vulcanchem.comdiazepin-11-one 5-oxide | researchgate.net |

| 5,5'-Dimethyl-2,2'-dinitrodiphenylmethane | Acidic Ethanol | 5-Methyl-3-(5'-methyl-2'-nitrophenyl)-2,1-benzisoxazole | researchgate.net |

| 5,5'-Dimethyl-2,2'-dinitrodiphenylmethane | Benzene | 2,2'-Dinitrobenzophenones | researchgate.net |

| 5,5'-Dimethyl-2,2'-dinitrodiphenylmethane | Triethylamine (Alkaline) | Dibenzo[c,f] Current time information in Bangalore, IN.vulcanchem.comdiazepines | researchgate.net |

| 2,2'-Dinitrodiphenylmethane | Isopropyl Alcohol (Neutral) | Dibenzo[c,f] Current time information in Bangalore, IN.vulcanchem.comdiazepin-11-one 5-oxide | researchgate.net |

| 2,2'-Dinitrodiphenylmethane | Ethanolic Sulphuric Acid (Acidic) | 3-(2'-Nitrophenyl)-2,1-benzisoxazole | researchgate.net |

| 2,4'-Dinitrodiphenylacetamide | Various solvents | 3-Nitrophenazine 5-oxide | rsc.org |

Photoisomerization Studies

Photoisomerization is another important photochemical transformation observed in dinitrodiphenylmethane and related compounds. This process typically involves a reversible change in the molecular structure upon exposure to light, often leading to a colored species. This phenomenon is also known as photochromism.

Studies on 2-(2,4-dinitrobenzyl)pyridine, a compound with a similar o-nitrobenzyl moiety, have demonstrated its ability to undergo photoisomerization. acs.org The general mechanism for o-nitrobenzyl compounds involves an intramolecular hydrogen atom transfer from the benzylic carbon to the oxygen of the ortho-nitro group, forming a transient species known as an aci-nitro intermediate. acs.org This colored intermediate can then revert to the original form in the dark or upon exposure to light of a different wavelength.

A study on 2,4,2',4'-tetranitrodiphenylmethane using time-resolved resonance Raman spectroscopy also investigated its photochemical reaction, which is relevant to the photoisomerization behavior of dinitroaromatic compounds. acs.org Furthermore, an investigation into the photochromism of 2,2'-dinitrodiphenylmethane was conducted using nanosecond laser absorption spectroscopy, indicating that this class of compounds exhibits photoisomerization properties. acs.org A photochemical rearrangement analogous to that reported for 2,4-dinitrodiphenylmethane has been noted, suggesting its susceptibility to photoisomerization. dtic.mil

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis

Spectroscopic methods provide profound insights into the molecular structure, bonding, and electronic transitions within 2,4'-Dinitrodiphenylmethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, Solvent Effects)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) bridge protons and the aromatic protons on the two differently substituted rings. The aromatic region (typically 6.0-8.5 ppm) would be complex due to the substitution patterns. The protons on the 2-nitrophenyl ring and the 4-nitrophenyl ring will exhibit different chemical shifts and coupling patterns. The methylene bridge (-CH₂-) protons would likely appear as a singlet in the range of 2.2–3.0 ppm, based on typical chemical shifts for benzylic protons. compoundchem.comorgchemboulder.com

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-H | Aromatic | 6.0 - 8.5 |

| Ar-CH₂-Ar | Benzylic | 2.2 - 3.0 |

Note: These are typical values and can vary based on solvent and other molecular features. compoundchem.comorgchemboulder.com

Vibrational Spectroscopy (Infrared (IR), Time-Resolved Resonance Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent bands are from the nitro (-NO₂) groups, which typically show strong absorptions for asymmetric and symmetric stretching. In related dinitro-aromatic compounds, these are found around 1520-1530 cm⁻¹ (asymmetric) and 1345-1350 cm⁻¹ (symmetric). researchgate.netnasa.gov Other expected absorptions include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the methylene bridge (around 2850-3000 cm⁻¹), and C=C stretching from the aromatic rings (around 1400-1600 cm⁻¹). nasa.govnist.gov

Table 2: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatics |

| 3000-2850 | C-H stretch | Alkanes (CH₂) |

| ~1530 | N-O asymmetric stretch | Nitro compound |

| ~1350 | N-O symmetric stretch | Nitro compound |

| 1600, 1475 | C=C stretch | Aromatic ring |

Source: Data compiled from spectra of related dinitro-aromatic compounds. researchgate.netnasa.govnist.gov

Time-Resolved Resonance Raman (TRRR) Spectroscopy: TRRR is a powerful technique for studying the structure of short-lived transient species generated during a photochemical reaction. nih.govresearchgate.netpsu.edu For compounds like this compound, which contain a photoactive ortho-nitrobenzyl moiety, UV irradiation can lead to the formation of transient intermediates, such as aci-nitro isomers (nitronic acids). researchgate.netacs.org TRRR can selectively enhance the vibrational modes of these colored intermediates by tuning the probe laser wavelength to match their electronic absorption. nih.gov While specific TRRR studies on this compound are not detailed in the available literature, studies on the related 2-(2',4'-dinitrobenzyl)pyridine have utilized this method to characterize its photochromic behavior. acs.org The technique would be invaluable for identifying the vibrational signatures of transient species formed during the photolysis of this compound, providing insight into its reaction mechanisms on timescales from nanoseconds to milliseconds. nih.govresearchgate.net

Electronic Spectroscopy (UV-Visible Absorption, Nanosecond Laser Absorption, Flash Photolysis)

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of UV or visible light.

UV-Visible Absorption Spectroscopy: The UV-Visible spectrum of this compound is expected to be dominated by π→π* transitions within the nitrophenyl chromophores. science-softcon.de For comparison, 2,4-dinitrophenol (B41442) (2,4-DNP), a structurally related compound, exhibits an absorption maximum around 360 nm in neutral solutions, which is attributed to the neutral species where the oxygen's lone pair is in conjugation with the benzene (B151609) ring. science-softcon.de Similarly, the UV-Vis spectrum of this compound would show strong absorption in the UV region, likely with a maximum below 400 nm. The exact position of the absorption maximum (λ_max) can be influenced by the solvent. science-softcon.decolostate.edu

Nanosecond Laser Absorption and Flash Photolysis: Flash photolysis is a key technique for studying fast chemical reactions and transient intermediates. mit.edupsu.eduresearchgate.net A short, intense pulse of light (e.g., from a laser) initiates a photoreaction, and the resulting transient species are monitored by absorption spectroscopy. For ortho-nitroaromatic compounds, flash photolysis studies have been instrumental in detecting and characterizing intermediates like triplet states and nitronic acids. researchgate.netacs.org For instance, nanosecond and picosecond laser flash photolysis of 2,2'-dinitrodiphenylmethanes revealed transient absorption bands between 415-450 nm, which were attributed to the formation of nitronic acids. nih.gov A similar approach applied to this compound would allow for the direct observation of its excited states and photochemical intermediates, providing kinetic and mechanistic data on its photoreactivity. acs.org

Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC), it becomes a powerful tool for separating and identifying components of a mixture. scielo.brnih.gov

For this compound (C₁₃H₁₀N₂O₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 258.23. nist.gov GC-MS analysis can confirm the purity of a sample and, through analysis of the fragmentation pattern, provide structural information. The NIST (National Institute of Standards and Technology) Chemistry WebBook indicates the availability of gas chromatography data for this compound, confirming the suitability of the technique. nist.gov The analysis of related compounds like 2,4-dinitrophenol by GC-MS is well-established, often involving derivatization to improve volatility and thermal stability, though this may not be necessary for this compound itself. scielo.brnih.gov

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystal Data for the Related Isomer, 2,2'-Dinitrodiphenylmethane

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₀N₂O₄ |

| Formula Weight | 258.23 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.628 (3) |

| b (Å) | 8.340 (3) |

| c (Å) | 9.464 (4) |

| α (°) | 103.544 (8) |

| β (°) | 92.555 (7) |

| γ (°) | 94.870 (7) |

| Volume (ų) | 582.0 (4) |

| Z | 2 |

Source: Data for the 2,2'- isomer, provided for illustrative purposes. acs.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

The stability and packing of molecular crystals are governed by a network of non-covalent interactions. These forces, though weaker than covalent bonds, collectively dictate the material's properties. For dinitrodiphenylmethane compounds, these are primarily van der Waals forces, including dipole-dipole interactions and London dispersion forces, with potential for weak hydrogen bonding and π-π interactions.

Van der Waals forces are the aggregate of attractive or repulsive forces between molecular entities. nih.gov They are distance-dependent interactions that include forces between permanent dipoles, between a permanent dipole and an induced dipole, and between instantaneously induced dipoles (London dispersion forces). nih.govnih.govresearchgate.net

Furthermore, C—H⋯O interactions are common in structures containing nitro groups and phenyl rings. nih.gov In these interactions, a hydrogen atom attached to a carbon atom acts as a weak hydrogen bond donor to an oxygen atom. Analysis of similar structures, like 2,4-dinitrophenyl 4-methylbenzenesulfonate, reveals multiple C—H⋯O interactions that contribute to crystal stability. nih.gov Another related compound, 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate, exhibits a variety of intermolecular hydrogen bonds, including N—H⋯O, N—H⋯Cl, and O—H⋯Cl interactions, which demonstrates the capacity of the dinitrophenyl moiety to participate in such bonding networks when appropriate functional groups are present. researchgate.net

π-π interactions also play a role in the packing of aromatic compounds. In the 2,2'-dinitrodiphenylmethane isomer, π–π stacking is observed between one of the benzene rings and an equivalent ring from an adjacent molecule, related by inversion, with an interplanar separation of 3.494(2) Å. nih.gov

The following table summarizes the key intermolecular contacts found in the crystal structure of the isomer bis(2-nitrophenyl)methane (B3060305), which serve as a model for the interactions expected in this compound.

| Interaction Type | Atoms Involved | Distance (Å) | Significance |

|---|---|---|---|

| Weak π-Interaction | N1···O2 | 2.981 (2) | Suggests nitro π - nitro π interaction. nih.gov |

| Weak π-Interaction | C···O | 3.060 (2) | Suggests interaction between benzene and nitro groups. nih.gov |

| π–π Stacking | Benzene Ring ··· Benzene Ring | 3.494 (2) | Indicates stacking between inversion-related phenyl groups. nih.gov |

Molecular Conformation and Packing Arrangements

The three-dimensional shape of a molecule and the way it arranges itself in a crystal are fundamental to its properties. X-ray crystallography is the primary technique for determining these features with atomic-level precision. creativebiomart.netebi.ac.uk

For bis(2-nitrophenyl)methane, a single-crystal X-ray diffraction study revealed that the molecule adopts a specific, non-planar conformation. nih.gov The two benzene rings are not coplanar; instead, they are oriented nearly perpendicular to each other, with a dihedral angle of 87.72(6)° between their least-squares planes. nih.gov

The nitro groups are also significantly twisted relative to the plane of the benzene rings to which they are attached. The dihedral angles between the nitro groups and their respective benzene moieties are 16.64(18)° and 28.02(11)°. nih.gov This twisting is a common feature in nitro-substituted aromatic compounds and is a result of steric hindrance and electronic effects. The orientation of these nitro groups facilitates close intramolecular contacts between the oxygen atoms and the hydrogen atoms of the central methylene bridge. nih.gov

The crystal packing of this isomer is characterized by a triclinic system. The molecules are arranged in a way that maximizes stabilizing intermolecular forces, leading to an efficient packing arrangement. nih.gov The combination of weak π-interactions and π-π stacking results in a cohesive three-dimensional network. nih.gov This type of wavelike layered structure is also observed in other energetic compounds and is influenced by the interplay of hydrogen bonding and van der Waals forces. acs.org

The crystallographic data for bis(2-nitrophenyl)methane provides a strong predictive model for the conformational and packing characteristics of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and its consequences for molecular properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2,4'-dinitrodiphenylmethane, DFT calculations would be instrumental in understanding its fundamental electronic properties. By approximating the electron density, DFT can be used to calculate a variety of molecular characteristics.

Key parameters that would be investigated include:

Optimized Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Energies: Calculating the total energy of the molecule, which is crucial for determining its stability.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates the molecule's kinetic stability.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity towards electrophiles and nucleophiles.

A hypothetical table of DFT-calculated properties for this compound is presented below.

| Property | Hypothetical Calculated Value | Significance |

| Total Energy (Hartree) | -XXX.XXXXXX | Indicates the overall stability of the molecule. |

| HOMO Energy (eV) | -X.XXX | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -X.XXX | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | X.XXX | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | X.XXX | Measures the overall polarity of the molecule. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for studying reaction mechanisms. While computationally more demanding than DFT, they can provide highly accurate descriptions of chemical transformations. For this compound, ab initio calculations could be employed to:

Map Potential Energy Surfaces: To identify transition states and intermediates in chemical reactions.

Calculate Activation Energies: To predict the feasibility and rate of a reaction.

Elucidate Reaction Pathways: To understand the step-by-step process of how this compound might be synthesized or how it might decompose.

Computational methods can predict various spectroscopic properties, which is crucial for identifying and characterizing molecules. For this compound, theoretical predictions would be compared with experimental spectra.

NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. This aids in the structural elucidation of the molecule. nih.govnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions of absorption bands in IR and Raman spectra, helping to identify the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the absorption of ultraviolet and visible light, providing information about the molecule's chromophores.

A hypothetical comparison of experimental and predicted ¹³C NMR chemical shifts is shown below.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) |

| C1 | XXX.X | XXX.X |

| C2 | XXX.X | XXX.X |

| C3 | XXX.X | XXX.X |

| ... | ... | ... |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is essential for understanding their conformational preferences and interactions with their environment.

The two phenyl rings in this compound can rotate around the central methylene (B1212753) bridge, leading to various possible conformations. A conformational analysis would aim to:

Identify Stable Conformers: By systematically rotating the dihedral angles and calculating the corresponding energies, the most stable, low-energy conformations can be identified.

Determine Rotational Barriers: Calculating the energy barriers between different conformations provides information about the flexibility of the molecule.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, particularly in solution. These simulations track the movement of every atom in the system over time, governed by a force field.

Solvent Effects: MD simulations can reveal how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. Studies on related diphenylmethane (B89790) derivatives have utilized MD simulations to understand their stability in different systems. nih.gov

Reaction Dynamics: By combining quantum mechanics with molecular mechanics (QM/MM methods), it is possible to simulate chemical reactions in a condensed phase, providing a more realistic picture of the reaction pathway than gas-phase calculations alone. This would be particularly useful for studying reactions of this compound in a specific solvent.

Applications in Materials Science and Advanced Organic Synthesis

Precursors for Polymeric Materials

A primary application of 2,4'-dinitrodiphenylmethane is in the synthesis of high-performance polymers, particularly polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace, electronics, and automotive industries.

The conversion of this compound into its corresponding diamine, 2,4'-diaminodiphenylmethane (2,4'-MDA), is a critical initial step. This reduction is typically achieved through catalytic hydrogenation. The resulting 2,4'-MDA serves as a key monomer in the polymerization process to create polyimides. The asymmetrical nature of the 2,4'-isomer, when compared to its more common 4,4' counterpart, can lead to polyimides with modified properties such as improved solubility and processability, without significantly compromising their thermal stability.

The synthesis of polyimides from 2,4'-MDA generally follows a two-step process. First, the diamine is reacted with a dianhydride, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), in a polar aprotic solvent to form a poly(amic acid) precursor. This is followed by a thermal or chemical imidization step to yield the final polyimide.

Table 1: Synthesis of 2,4'-MDA from this compound

| Reactant | Reagent | Product | Application |

| This compound | H₂/Catalyst | 2,4'-Methylenedianiline (2,4'-MDA) | Monomer for polyimides |

The kinetics of the polymerization of 2,4'-MDA with dianhydrides have been a subject of study to optimize the molecular weight and properties of the resulting polyimides. Research has shown that factors such as reaction temperature and time can influence the inherent viscosity of the poly(amic acid) intermediate, which is an indicator of the polymer's molecular weight. For instance, studies on the reaction of 2,4'-MDA with BTDA have explored the viscosity-time relationship, noting that the highest viscosity is often achieved within a 24-hour period, after which the poly(amic acid) may begin to degrade at room temperature.

The structure of the diamine isomer has a profound impact on the final properties of the polyimide. The use of asymmetrical 2,4'-MDA can disrupt chain packing, leading to amorphous polymers with lower glass transition temperatures (Tg) and enhanced solubility compared to those made from the symmetrical 4,4'-MDA. For example, a polyimide film derived from 2,4'-MDA and BTDA was found to have a glass transition temperature of 272°C. This modification of physical properties is crucial for improving the processability of these high-performance materials, allowing them to be used in a wider range of applications.

Table 2: Properties of Polyimides Derived from Diamine Isomers

| Diamine Monomer | Resulting Polymer Characteristics | Impact on Processing |

| 4,4'-Diaminodiphenylmethane | High Tg, Crystalline, Low Solubility | Challenging |

| 2,4'-Diaminodiphenylmethane | Lower Tg, Amorphous, Improved Solubility | Enhanced |

Photoactive and Photoresponsive Systems

The nitro groups in this compound make it and its derivatives candidates for use in photoactive and photoresponsive systems. These materials can change their properties upon exposure to light, which is a desirable characteristic for various advanced applications.

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. While research on the direct photochromic properties of this compound is not extensively documented, related dinitrobenzyl compounds, such as 2-(2,4-dinitrobenzyl)pyridine, are known to exhibit photochromism. The underlying mechanism often involves a photoinduced intramolecular proton transfer from the methylene (B1212753) bridge to a nitro group, leading to the formation of a colored aci-nitro intermediate. This process is often reversible, with the original color being restored thermally or by irradiation with light of a different wavelength. The study of such systems provides a basis for the potential development of photo

Q & A

Q. What are the most effective synthetic routes for 2,4'-Dinitrodiphenylmethane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A phosgene-free synthesis using carbamates has been reported, where 4-nitrophenylcarbamate reacts to form this compound with a yield of 80% under optimized conditions (Route I). Key factors include solvent selection (e.g., DMAc), catalyst use (e.g., DBTDL), and temperature control (70°C for 20 hours) . For isomer-specific synthesis, adjusting substituent positions in precursor molecules (e.g., nitrobenzene derivatives) is critical to avoid competing pathways.

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic proton environment and nitro group positions. Infrared (IR) spectroscopy can identify nitro (N-O) stretching vibrations (~1520 cm⁻¹) and C-H bending modes. Mass spectrometry (MS) provides molecular ion peaks (m/z 282 for C₁₃H₁₀N₂O₄) and fragmentation patterns to validate purity . X-ray crystallography may be employed for absolute configuration determination if single crystals are obtainable.

Q. How do the physical properties of this compound differ from its structural isomers, such as 4,4'-Dinitrodiphenylmethane?

- Methodological Answer : Isomer differentiation relies on melting point analysis (this compound melts at >300°C, while 4,4'-Dinitrodiphenylmethane melts at 310°C) and solubility tests in polar solvents like DMSO. Computational methods (e.g., DFT) can predict dipole moments and intermolecular interactions, which influence crystallinity and thermal stability .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) effectively degrade this compound, and what are the key intermediates?

- Methodological Answer : Hydroxyl radical (•OH)-based AOPs, such as Fenton reactions, initiate degradation via hydrogen abstraction from the methylene bridge or nitro group reduction. Computational studies (M06-2X/6-311+G(d,p)/SMD) predict phenolic intermediates (e.g., nitrophenols) and subsequent ring-opening products like carboxylic acids. Monitoring by LC-MS or GC-MS is critical to track intermediates such as quinones and nitroso derivatives .

Q. How does incorporating this compound into polyurethane backbones influence material properties?

- Methodological Answer : When used as a diol monomer (e.g., bis(4-hydroxyphenylazo)-2,2'-dinitrodiphenylmethane), the compound introduces rigidity and chromophoric azo groups, enhancing UV resistance and thermal stability. Polymer characterization via TGA shows increased decomposition temperatures (~350°C), while DMA reveals higher glass transition temperatures (Tg) compared to aliphatic diol-based polyurethanes. Solvent resistance improves due to crosslinking via nitro-aromatic interactions .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in environmental matrices?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/6-311+G(d,p) level with solvent models (e.g., SMD) can simulate reaction pathways, such as nitro group reduction or methylene bridge cleavage. Fukui indices identify electrophilic/nucleophilic sites prone to radical attack. Molecular dynamics (MD) simulations assess aggregation behavior in aqueous systems, critical for environmental fate modeling .

Q. How can the thermodynamic stability of this compound be experimentally determined?

- Methodological Answer : Bomb calorimetry measures the standard enthalpy of combustion (ΔcH°), while differential scanning calorimetry (DSC) quantifies phase transitions. Gas-phase ion energetics (e.g., electron affinity) are determined via mass spectrometric techniques. Comparative studies with diphenylmethane derivatives (ΔfH°gas ≈ 88.5 kJ/mol) provide benchmarks for computational validation .

Q. What analytical techniques detect trace this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) coupled with HPLC-UV/Vis (λmax ~260 nm) achieves detection limits of 0.1 ppb. For complex matrices, tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity. Derivatization with hydrazine reagents (e.g., DNPH) improves sensitivity for nitroaromatics, followed by GC-ECD analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.